6-Chloro-3-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazine
Overview
Description
“6-Chloro-3-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazine” is a chemical compound that has been studied for its potential applications in various fields. It has been identified as a hit compound displaying an atypical [1,2,4]triazolo [4,3- a ]pyridine ring as the heme-binding scaffold .
Synthesis Analysis
The synthesis of this compound involves a two-step process. The starting hit compound is a novel chemotype based on a [1,2,4]triazolo [4,3- a ]pyridine scaffold . The synthesis process involves a nucleophilic biaryl coupling followed by thermal ring transformation .Molecular Structure Analysis
The molecule is essentially planar with an r.m.s. deviation for all non-H atoms = 0.036 Å . An intramolecular C—H⋯N hydrogen bond occurs .Chemical Reactions Analysis
The compound has been evaluated for its Dipeptidyl peptidase-4 (DPP-4) inhibition potentials . It has also been proposed as a bromodomain inhibitor with micromolar IC50 values .Physical And Chemical Properties Analysis
The compound is an amorphous white solid . The 1H-NMR (400 MHz, CDCl3) values are δ 8.83 (s, 1H), 8.06 (dd, J s =6.6, 2.3 Hz, 1H), 7.89–7.84 (m, 1H), 7.78 (dd, Js=9.8, 1.0 Hz,1H), 7.50 (dd, J s =9.8, 1.8 Hz, 1H), 7.04 (dd, J s =10.5, 8.6 Hz, 1H), 5.11 (s, 2H) .Scientific Research Applications
Antidiabetic Drug Development
A study by Bindu, Vijayalakshmi, and Manikandan (2019) explored the synthesis of triazolo-pyridazine-6-yl-substituted piperazines for their potential as antidiabetic medications. These compounds were evaluated for Dipeptidyl peptidase-4 (DPP-4) inhibition, a key mechanism in diabetes treatment. The research highlighted the insulinotropic activities and antioxidant properties of these compounds, identifying several with strong potential for diabetes treatment (Bindu, Vijayalakshmi, & Manikandan, 2019).
Crystal Structure and Theoretical Studies
Sallam et al. (2021) focused on the synthesis and crystal structure characterization of triazole pyridazine derivatives. They conducted density functional theory (DFT) calculations and Hirshfeld surface analysis to understand the molecular structure and interaction energies. This research contributes to the understanding of the molecular properties of such compounds, which is crucial for drug design and material science applications (Sallam et al., 2021).
Cytotoxic Agents for Cancer Treatment
A study by Mamta et al. (2019) described the synthesis of 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines as potential cytotoxic agents against cancer. These compounds were evaluated against various leukemia and breast cancer cell lines, with some showing significant cytotoxic activity. This suggests their potential as lead compounds in cancer therapy (Mamta, Aggarwal, Sadana, Ilag, & Sumran, 2019).
Pharmacological Evaluation for Hypotension and Heart Rate Activity
Katrusiak et al. (2001) synthesized and evaluated a series of triazolopyridazine derivatives for their effects on blood pressure and heart rate. They found these compounds effective in lowering blood pressure without affecting the heart rate in rat models, indicating their potential use in cardiovascular therapies (Katrusiak, Melzer, Bałoniak, Bobkiewicz, & Polcyn, 2001).
Antimicrobial Agents
Prakash et al. (2011) explored the antimicrobial properties of triazolopyridines. They synthesized a new series of these compounds and tested them for antibacterial and antifungal activities. The results indicated that some of these compounds are potent antimicrobial agents, highlighting their potential in addressing infectious diseases (Prakash, Hussain, Aneja, Sharma, & Aneja, 2011).
properties
IUPAC Name |
6-chloro-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN5/c11-8-3-4-9-13-14-10(16(9)15-8)7-2-1-5-12-6-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APXVJDJWZWKXIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C3N2N=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655534 | |
Record name | 6-Chloro-3-(pyridin-3-yl)[1,2,4]triazolo[4,3-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00655534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazine | |
CAS RN |
1094260-38-4 | |
Record name | 6-Chloro-3-(pyridin-3-yl)[1,2,4]triazolo[4,3-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00655534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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